molecular formula C15H19N3O5S3 B2922839 1-(methylsulfonyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)piperidine-3-carboxamide CAS No. 1060212-02-3

1-(methylsulfonyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)piperidine-3-carboxamide

Cat. No. B2922839
CAS RN: 1060212-02-3
M. Wt: 417.51
InChI Key: DQJXKSCYDINLLV-UHFFFAOYSA-N
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Description

1-(methylsulfonyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)piperidine-3-carboxamide is a useful research compound. Its molecular formula is C15H19N3O5S3 and its molecular weight is 417.51. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Spectral Analysis

Research efforts have focused on the synthesis of compounds bearing sulfonyl and piperidine structures due to their biological activities. For instance, Khalid et al. (2016) described the synthesis of 5-substituted 1,3,4-oxadiazole-2-yl-4-(piperidin-1-ylsulfonyl)benzyl sulfides, highlighting a method that could potentially be applied to or inspire synthetic routes for the compound of interest (Khalid et al., 2016).

Biological and Pharmacological Activities

Compounds with structural similarities to "1-(methylsulfonyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)piperidine-3-carboxamide" have been evaluated for various biological activities. For example, Morgan et al. (1990) explored the cardiac electrophysiological activity of N-substituted imidazolylbenzamides and benzene-sulfonamides, which could inform the potential cardiac-related applications of the compound (Morgan et al., 1990).

Additionally, antimicrobial properties have been a focus of research, as seen in the study by Khalid et al. (2016), who synthesized N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide and assessed their activity against Gram-negative and Gram-positive bacteria (Khalid et al., 2016).

Metabolic and Pharmacokinetic Studies

The metabolic pathways and pharmacokinetics of structurally related compounds have also been investigated. For instance, Renzulli et al. (2011) studied the disposition and metabolism of [14C]SB-649868, an orexin receptor antagonist, providing insights into how similar compounds might be metabolized in the body (Renzulli et al., 2011).

properties

IUPAC Name

1-methylsulfonyl-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O5S3/c1-25(20,21)11-5-6-12-13(8-11)24-15(16-12)17-14(19)10-4-3-7-18(9-10)26(2,22)23/h5-6,8,10H,3-4,7,9H2,1-2H3,(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQJXKSCYDINLLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3CCCN(C3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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